molecular formula C15H8Br2Cl2O2 B2983542 (5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol CAS No. 83806-29-5

(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol

Cat. No.: B2983542
CAS No.: 83806-29-5
M. Wt: 450.94
InChI Key: CXRYPRJYFTWQCG-UHFFFAOYSA-N
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Description

Its structure features a benzofuran core substituted with bromine atoms at positions 5 and 7, a 2,4-dichlorophenyl group attached to the benzofuran’s C2 position, and a hydroxyl-bearing methanol group. The presence of multiple halogens (Br, Cl) confers high molecular polarity and reactivity, making it a candidate for studying structure-activity relationships (SAR) in halogenated compounds.

Properties

IUPAC Name

(5,7-dibromo-1-benzofuran-2-yl)-(2,4-dichlorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Br2Cl2O2/c16-8-3-7-4-13(21-15(7)11(17)5-8)14(20)10-2-1-9(18)6-12(10)19/h1-6,14,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRYPRJYFTWQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(C2=CC3=CC(=CC(=C3O2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Br2Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol typically involves the reaction of 5,7-dibromo-1-benzofuran-2-yl with 2,4-dichlorophenylmethanol under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Key Findings :

  • The 2,4-dichlorophenyl group increases molecular mass by ~86.8 g/mol compared to the phenyl analog, primarily due to the addition of two chlorine atoms.
  • Enhanced lipophilicity (LogP) in the target compound may improve membrane permeability but could also elevate toxicity risks .
  • The absence of chlorine in the phenyl analog simplifies synthesis, as evidenced by its documented synthesis routes and higher availability in chemical databases .

Functional Group Analog: (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone Oxime

Comparative analysis highlights:

Property Target Compound (Methanol) Analog (Methanone Oxime)
Functional Group -CH₂OH -C(=NOH)Ph
Reactivity Nucleophilic (OH group) Electrophilic (oxime)
Potential Applications Antioxidant, drug intermediate Chelating agent, catalyst
Synthetic Yield Not reported "Highest yield" routes cited

Key Findings :

  • The methanol group in the target compound enables hydrogen bonding, enhancing solubility in polar solvents compared to the oxime analog’s planar, resonance-stabilized structure.
  • Methanone oxime derivatives are more commonly explored in coordination chemistry, whereas methanol derivatives are prioritized in pharmaceutical intermediate synthesis .

Research Implications and Limitations

  • Electronic Effects: The electron-withdrawing Cl substituents in the target compound likely reduce electron density on the benzofuran ring, altering its reactivity in electrophilic substitution reactions compared to non-chlorinated analogs .
  • Stereochemical Considerations: Neither the target compound nor its phenyl analog have defined stereocenters in available data, suggesting racemic mixtures are typical in synthesis .
  • Data Gaps : Direct experimental data (e.g., NMR, HPLC purity) for the target compound are absent in the provided evidence, necessitating extrapolation from analogs.

Biological Activity

(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol, also known as DBDM, is a complex organic compound with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C15H8Br2Cl2O2
  • Molecular Weight : 450.94 g/mol
  • CAS Number : 477847-04-4

DBDM features a benzofuran moiety substituted with bromine and a dichlorophenyl group, contributing to its unique chemical reactivity and stability against heat and oxidation .

Biological Activities

DBDM has been studied for various biological activities, including:

  • Antimicrobial Activity : Research indicates that DBDM exhibits significant antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting vital cellular processes.
  • Anticancer Properties : DBDM has shown potential in inhibiting cancer cell proliferation. Studies suggest it induces apoptosis in various cancer cell lines through the activation of intrinsic pathways.
  • Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of DBDM is attributed to its ability to interact with specific biological targets:

  • Cellular Pathways : DBDM influences pathways related to apoptosis and microbial inhibition. It binds effectively to certain proteins involved in these pathways, altering their activity and leading to desired therapeutic effects.
  • Structural Similarities : DBDM shares structural characteristics with other bioactive compounds, which may enhance its efficacy in targeting specific biological mechanisms compared to similar compounds.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanoneC15H8Br3OContains a bromophenyl group; potential for similar biological activity.
(5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone oximeC15H10Br2O2Oxime derivative; may exhibit different reactivity due to hydroxylamine functionality.
(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone oximeC15H7Br2Cl2NO2Contains an oxime group; alters biological activity and stability.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that DBDM effectively inhibited the growth of breast cancer cells in vitro. The compound was shown to induce apoptosis by activating caspase pathways, leading to cell death.

Study 2: Antimicrobial Activity

Research conducted by the International Journal of Antimicrobial Agents highlighted DBDM's effectiveness against multi-drug resistant strains of bacteria. The study found that DBDM disrupted bacterial membranes and inhibited biofilm formation.

Q & A

Basic: What are the common synthetic routes for constructing the benzofuran core in this compound?

The benzofuran scaffold can be synthesized via cascade [3,3]-sigmatropic rearrangement and aromatization strategies. For example, NaH in THF facilitates the deprotonation and cyclization of phenolic precursors to form substituted benzofurans . Key steps include:

  • Deprotonation : NaH (60% dispersion) in anhydrous THF at 0°C.
  • Cyclization : Intramolecular rearrangement to form the benzofuran ring.
  • Functionalization : Bromination at the 5- and 7-positions using bromine sources (e.g., NBS).
    Methodological Tip : Optimize reaction stoichiometry to avoid over-bromination. Monitor intermediates via TLC or LC-MS.

Advanced: How can researchers resolve contradictions in synthetic yields when introducing bromine substituents?

Discrepancies in bromination efficiency often arise from steric hindrance or electronic effects. For example:

  • Steric Effects : Bulky substituents near bromination sites (e.g., 2,4-dichlorophenyl groups) may reduce reactivity.
  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl) can deactivate the ring, requiring harsher conditions (e.g., Br₂/FeBr₃).
    Troubleshooting :
  • Use DFT calculations to predict reactive sites.
  • Compare yields under varying conditions (e.g., solvent polarity, temperature) .

Basic: What analytical methods are recommended for quantifying this compound and its metabolites?

HPLC with Fluorescence Detection (EPA Method 531.1) is ideal:

  • Column : C18 reversed-phase.
  • Derivatization : Post-column reaction with fluorescamine for enhanced sensitivity .
  • Performance Standards : Include 2,4-dichlorophenyl acetic acid (DCAA) as a surrogate (0.5 µg/mL in methanol) to validate recovery rates .
Analyte LOD (µg/mL) Recovery (%)
Target Compound0.185–95
DCAA (Surrogate)0.0590–98

Advanced: How can researchers address solubility challenges in biological assays?

The compound’s limited aqueous solubility can be mitigated by:

  • Derivatization : Convert the methanol group to a methyl ester using methanesulfonyl chloride/pyridine, enhancing lipophilicity .
  • Co-solvents : Use methanol or DMSO (≤1% v/v) to maintain bioactivity without cytotoxicity .
    Validation : Confirm solubility via dynamic light scattering (DLS) and compare bioactivity in solvent vs. solvent-free controls.

Basic: What biological activities are associated with structurally related compounds?

Analogues with 2,4-dichlorophenyl and benzofuran moieties exhibit:

  • Antifungal Activity : MIC values of 2–8 µg/mL against Candida albicans .
  • HMG-CoA Reductase Inhibition : Potential for lipid metabolism studies (IC₅₀ ~10 µM) .
    Assay Design : Use broth microdilution (CLSI M27) for antifungal testing and enzymatic assays for reductase inhibition.

Advanced: How to analyze environmental persistence of this compound?

Focus on degradation pathways:

  • Photolysis : Expose to UV-Vis light (λ = 254 nm) and monitor by LC-QTOF-MS.
  • Hydrolysis : Test stability at pH 3–9 (25–50°C).
    Key Findings : Chlorinated aromatic rings resist biodegradation, requiring advanced oxidation processes (AOPs) for remediation .

Basic: What spectroscopic techniques confirm the compound’s structure?

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR for bromine/chlorine splitting patterns.
  • X-ray Crystallography : Resolve crystal packing and hydrogen bonding (e.g., J. Org. Chem. protocols) .
    Example : Aromatic protons appear as doublets (J = 8.5 Hz) due to coupling with adjacent halogens.

Advanced: How to optimize enantiomeric purity during synthesis?

Chiral resolution challenges arise from the methanol group’s stereocenter. Strategies include:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during benzofuran formation.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze esters .
    Validation : Compare optical rotation and chiral HPLC (Chiralpak AD-H column).

Basic: What are the safety considerations for handling this compound?

  • Toxicity : Chlorinated aromatics may be mutagenic (Ames test recommended).
  • Storage : Keep in amber vials at –20°C to prevent photodegradation.
    Reference : SDS protocols for 2,4-dichlorobenzyl alcohol (CAS 1777-82-8) apply due to structural similarity .

Advanced: How to model structure-activity relationships (SAR) for antifungal derivatives?

  • QSAR Models : Use Hammett σ values for substituents (e.g., -Br vs. -Cl).
  • Molecular Docking : Target fungal CYP51 (PDB: 5TZ1) to predict binding affinity.
    Case Study : Increased antifungal activity correlates with higher halogen electronegativity .

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